molecular formula C15H21Cl2NO6 B5199396 N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5199396
M. Wt: 382.2 g/mol
InChI Key: DVEHCNAVZHKEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound with a molecular formula of C15H21Cl2NO6 and a molecular weight of 382.2 g/mol. This compound is known for its unique structure, which includes a dichlorophenoxy group, an ethoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine. The final step involves the reaction of this amine with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the dichlorophenoxy group with other functional groups.

Scientific Research Applications

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and amine groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-1-butanamine oxalate: Similar structure but with a butanamine group instead of propan-2-amine.

    N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-2-propanamine: The base compound without the oxalic acid component.

Uniqueness

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxalic acid component enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2.C2H2O4/c1-10(2)16-6-7-17-8-9-18-13-11(14)4-3-5-12(13)15;3-1(4)2(5)6/h3-5,10,16H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEHCNAVZHKEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.